molecular formula C21H15Cl2NO3 B6524480 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide CAS No. 403845-89-6

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide

Cat. No.: B6524480
CAS No.: 403845-89-6
M. Wt: 400.3 g/mol
InChI Key: CRCNVBUVCLPNPE-UHFFFAOYSA-N
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Description

“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide” is a chemical compound. It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

This compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients . 4-Chloroaniline is used as a raw material in its synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves a dihedral angle between the two benzene rings of 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

In the synthesis of lorazepam, 4-chloroaniline, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 342.60400. It has a density of 1.452 g/cm3 and a boiling point of 565ºC at 760 mmHg. The melting point is 159-161 °C (lit.) .

Safety and Hazards

The compound is considered hazardous. It has hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c1-27-15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCNVBUVCLPNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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